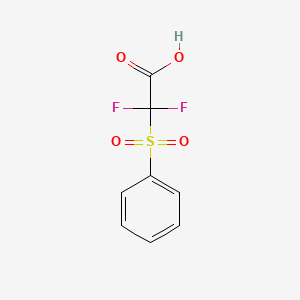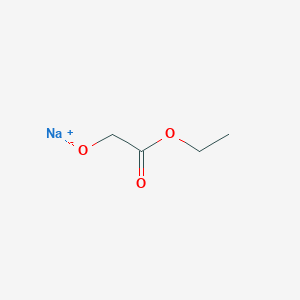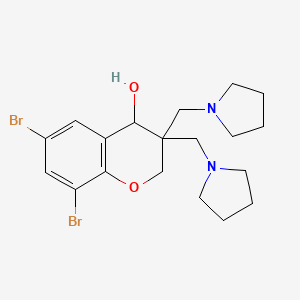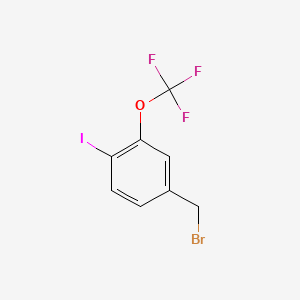
4-Iodo-3-(trifluoromethoxy)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF3IO It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a benzyl bromide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-Iodo-3-(trifluoromethoxy)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine compounds.
化学反応の分析
Types of Reactions: 4-Iodo-3-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization Reactions: It can undergo Friedel-Crafts polymerization in the presence of aluminum chloride to form polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
科学的研究の応用
4-Iodo-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions.
作用機序
The mechanism of action of 4-Iodo-3-(trifluoromethoxy)benzyl bromide in chemical reactions involves the activation of the benzyl bromide moiety. This activation facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its reactivity in certain reactions .
類似化合物との比較
Comparison: 4-Iodo-3-(trifluoromethoxy)benzyl bromide is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may offer distinct advantages in terms of selectivity and efficiency in certain synthetic applications.
特性
分子式 |
C8H5BrF3IO |
|---|---|
分子量 |
380.93 g/mol |
IUPAC名 |
4-(bromomethyl)-1-iodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3IO/c9-4-5-1-2-6(13)7(3-5)14-8(10,11)12/h1-3H,4H2 |
InChIキー |
XOFDESNVPFMCJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


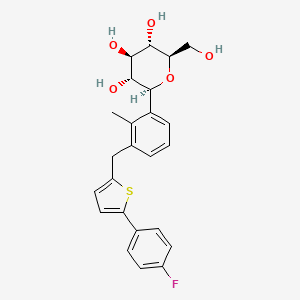
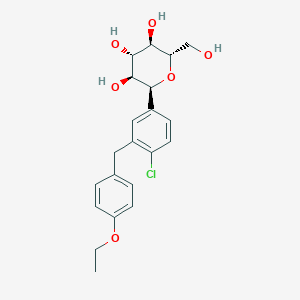
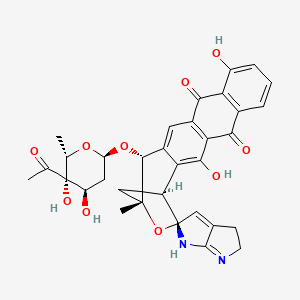
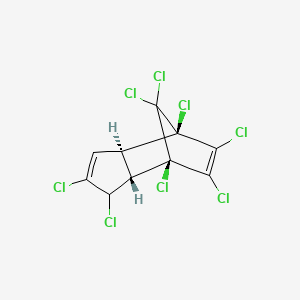
![N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B13425162.png)
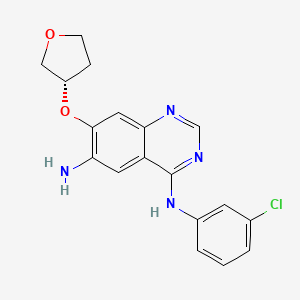
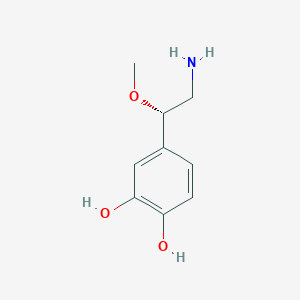
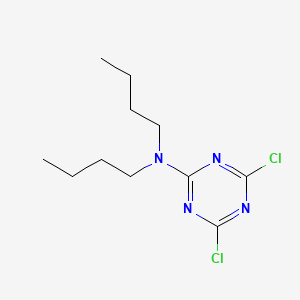
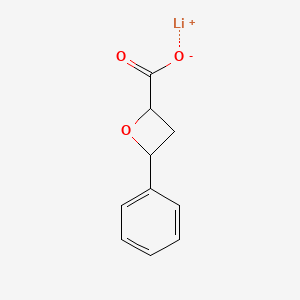
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
